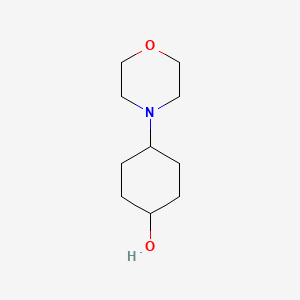

trans-4-Morpholinocyclohexanol

Description

Properties

IUPAC Name |

4-morpholin-4-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFIVCWONKRRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728942 | |

| Record name | 4-(Morpholin-4-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228947-14-5 | |

| Record name | 4-(Morpholin-4-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-4-Morpholinocyclohexanol: Core Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Morpholinocyclohexanol is a disubstituted cyclohexane derivative featuring a morpholine ring and a hydroxyl group in a trans configuration on the cyclohexane backbone. This unique structural arrangement imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry and organic synthesis. Its utility is notably recognized in the development of kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase (IRAK), a key component in inflammatory signaling pathways. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, a detailed synthesis protocol, and an exploration of its role in contemporary drug discovery.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in public literature, its properties can be inferred from its constituent functional groups and data on analogous compounds. The presence of the morpholine moiety, a tertiary amine, confers basicity to the molecule, while the hydroxyl group can act as a hydrogen bond donor and acceptor. The trans-configuration of the substituents on the cyclohexane ring results in a more thermodynamically stable chair conformation with both the morpholino and hydroxyl groups in equatorial positions, minimizing steric hindrance.[1]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source/Comment |

| IUPAC Name | trans-4-(Morpholin-4-yl)cyclohexan-1-ol | --- |

| CAS Number | 1228947-14-5 | [2] |

| Molecular Formula | C₁₀H₁₉NO₂ | Calculated |

| Molecular Weight | 185.26 g/mol | Calculated |

| Appearance | Solid (inferred for hydrochloride salt) | [3] |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| pKa | Data not available | Expected to be basic due to the morpholine nitrogen. |

| Solubility | Data not available | Expected to have some solubility in polar organic solvents. |

| CAS Number (HCl salt) | 1588441-09-1 | [3] |

| Molecular Formula (HCl salt) | C₁₀H₂₀ClNO₂ | [3] |

| Molecular Weight (HCl salt) | 221.72 g/mol | [3] |

| Purity (HCl salt) | ≥97% | [3] |

| Storage (HCl salt) | Room temperature | [3] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the N-alkylation of trans-4-aminocyclohexanol with a suitable dielectrophile that forms the morpholine ring. A representative protocol is described below, based on analogous syntheses.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

trans-4-Aminocyclohexanol

-

Bis(2-chloroethyl) ether

-

Sodium carbonate (Na₂CO₃)

-

Potassium iodide (KI)

-

n-Butanol (n-BuOH)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of trans-4-aminocyclohexanol in n-butanol, add sodium carbonate, potassium iodide, and bis(2-chloroethyl) ether.

-

Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Characterization

Due to the lack of publicly available spectral data for this compound, the following are expected characteristic spectroscopic features based on its structure and data from similar compounds.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show broad multiplets for the cyclohexane ring protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet at a downfield chemical shift. The protons on the morpholine ring would appear as two distinct multiplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

-

¹³C NMR: The spectrum would show distinct signals for the ten carbon atoms. The carbon attached to the hydroxyl group would be in the range of 65-75 ppm. The carbons of the morpholine ring would appear in the range of 45-70 ppm.

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

C-H stretching vibrations for the cyclohexane and morpholine rings in the region of 2850-3000 cm⁻¹.

-

C-O stretching vibrations for the ether linkage in the morpholine ring and the alcohol, typically in the 1050-1150 cm⁻¹ region.

-

C-N stretching vibrations around 1100-1200 cm⁻¹.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 185.

-

Common fragmentation patterns would involve the loss of a water molecule from the molecular ion and cleavage of the morpholine ring.

Biological Activity and Signaling Pathways

This compound serves as a key intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response and are implicated in various inflammatory and autoimmune diseases.

Signaling Pathway Involving IRAK4:

Figure 2: Simplified TLR/IL-1R signaling pathway highlighting the central role of IRAK4.

In this pathway, the binding of a ligand to a TLR or IL-1R recruits the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, leading to a downstream signaling cascade that involves TRAF6, TAK1, and ultimately the activation of the transcription factors NF-κB and AP-1 (via MAPKs). These transcription factors drive the expression of pro-inflammatory cytokines and other mediators of inflammation.

The morpholine moiety of this compound is often incorporated into IRAK4 inhibitors to enhance their physicochemical properties, such as solubility and metabolic stability, and to provide key interactions within the ATP-binding pocket of the enzyme. By inhibiting IRAK4, these compounds can effectively block the inflammatory cascade at an early and critical juncture, making them promising therapeutic agents for a range of inflammatory diseases.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery. While detailed public data on its fundamental properties are somewhat limited, its structural features and its role as a precursor to important therapeutic agents underscore its importance. This guide provides a foundational understanding of its basic properties, a plausible synthetic approach, and its biological context, serving as a useful resource for researchers engaged in the synthesis and application of this and related molecules. Further experimental investigation into its physicochemical and pharmacological properties is warranted to fully elucidate its potential.

References

An In-depth Technical Guide to trans-4-Morpholinocyclohexanol: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Morpholinocyclohexanol is a disubstituted cyclohexane derivative incorporating a morpholine ring, a prevalent scaffold in medicinal chemistry. This document provides a comprehensive overview of its chemical structure, stereochemistry, and potential synthetic routes. Due to the limited availability of direct experimental data, this guide synthesizes information from analogous compounds and established chemical principles to offer a detailed technical profile. Emphasis is placed on the stereochemical aspects that are critical for its potential applications in drug discovery and development.

Chemical Structure and Identification

This compound is a saturated heterocyclic compound. The structure consists of a cyclohexane ring substituted at the 1 and 4 positions with a hydroxyl group and a morpholino group, respectively. The "trans" designation indicates that the two substituents are on opposite sides of the cyclohexane ring.

| Identifier | Value |

| IUPAC Name | trans-4-(Morpholin-4-yl)cyclohexan-1-ol |

| CAS Number | 1228947-14-5[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol |

| Canonical SMILES | C1COCCN1C2CCC(CC2)O |

| InChI Key | InChI=1S/C10H19NO2/c12-9-3-1-8(2-4-9)11-5-7-13-6-11/h8-9,12H,1-7H2/t8-,9- |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is of paramount importance as it dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In a 1,4-disubstituted cyclohexane, the substituents can be either in axial or equatorial positions. For the trans isomer, there are two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

It is well-established for 1,4-disubstituted cyclohexanes that the conformation with bulky substituents in the equatorial position is significantly more stable. This is due to the avoidance of unfavorable 1,3-diaxial interactions that occur when substituents are in the axial position. Therefore, this compound is expected to exist almost exclusively in the diequatorial conformation.

In the favored diequatorial conformation, both the hydroxyl and morpholino groups occupy positions in the plane of the ring, minimizing steric hindrance. This specific and stable three-dimensional arrangement is a key feature for its potential molecular recognition by biological macromolecules.

Synthesis and Experimental Protocols

Synthesis from trans-4-Aminocyclohexanol

One potential route involves the reaction of commercially available trans-4-aminocyclohexanol with a suitable bis-electrophile to form the morpholine ring. A likely reagent for this transformation is 1,1'-oxybis(2-bromoethane).

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of trans-4-aminocyclohexanol (1 equivalent) in acetonitrile, add a base such as potassium carbonate or triethylamine (2.2 equivalents).

-

Reagent Addition: Add 1,1'-oxybis(2-bromoethane) (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60 °C and stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Stereoselective Reduction of 4-Morpholinocyclohexanone

An alternative and common strategy for the synthesis of trans-1,4-disubstituted cyclohexanols is the stereoselective reduction of the corresponding cyclohexanone. The reduction of 4-morpholinocyclohexanone with a hydride reagent is expected to yield a mixture of cis and trans isomers. To favor the formation of the trans isomer (with an equatorial hydroxyl group), a stereoselective reduction is necessary. The Luche reduction, which utilizes sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is known to favor axial attack of the hydride on the carbonyl group, leading to the equatorial alcohol.[6][7]

Experimental Protocol (Hypothetical):

-

Reaction Setup: Dissolve 4-morpholinocyclohexanone (1 equivalent) and cerium(III) chloride heptahydrate (0.3-0.5 equivalents) in methanol at room temperature.

-

Reagent Addition: Add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, or until the starting material is consumed as indicated by TLC.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography to isolate the this compound.

Spectroscopic Characterization (Predicted)

While specific, published spectra for this compound are scarce, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

| Technique | Predicted Features |

| ¹H NMR | - A characteristic multiplet for the proton at C1 (bearing the OH group) at approximately 3.5-3.6 ppm. This signal is expected to exhibit large axial-axial coupling constants (J ≈ 10-13 Hz), confirming the axial position of this proton and thus the equatorial position of the hydroxyl group.[8] - Signals for the morpholine protons, typically appearing as two multiplets around 2.5-2.8 ppm (for the protons adjacent to the nitrogen) and 3.6-3.8 ppm (for the protons adjacent to the oxygen). - A multiplet for the proton at C4 (attached to the morpholine nitrogen) around 2.2-2.5 ppm. - Complex multiplets for the cyclohexane ring protons between 1.2 and 2.1 ppm. |

| ¹³C NMR | - A signal for C1 (CH-OH) around 68-72 ppm. - A signal for C4 (CH-N) around 60-65 ppm. - Signals for the morpholine carbons at approximately 48-52 ppm (-CH₂-N) and 66-68 ppm (-CH₂-O). - Signals for the other cyclohexane carbons in the range of 30-35 ppm. |

| IR Spectroscopy | - A broad O-H stretching band in the region of 3200-3600 cm⁻¹. - C-H stretching vibrations for the cyclohexane and morpholine rings between 2850 and 3000 cm⁻¹. - A prominent C-O stretching vibration for the alcohol at approximately 1050-1150 cm⁻¹. - C-N stretching vibrations around 1100-1250 cm⁻¹. |

| Mass Spectrometry | - The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 185, although it may be weak. - Common fragmentation patterns would include the loss of water (M-18) and fragmentation of the morpholine and cyclohexane rings. |

Potential Biological Activity and Applications

The morpholine moiety is a well-recognized pharmacophore and is present in numerous approved drugs with a wide range of biological activities.[9][10] These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties. The inclusion of the morpholine ring can improve the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.

While there are no specific biological studies reported for this compound, its structural features suggest that it could serve as a valuable building block in the synthesis of novel therapeutic agents. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of various pharmacophores. The rigid, diequatorial conformation of the cyclohexane ring can serve as a scaffold to present these pharmacophores in a well-defined spatial orientation for optimal interaction with biological targets.

This compound is also a reagent used in the preparation of quinazoline and quinoline derivatives which act as interleukin-1 receptor-associated kinases (IRAK) inhibitors.[11]

Conclusion

This compound is a structurally well-defined molecule with a clear preference for a diequatorial chair conformation. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and characterization can be confidently approached using established methodologies. Its combination of a rigid cyclohexane scaffold, a pharmacologically relevant morpholine moiety, and a functionalizable hydroxyl group makes it a promising building block for the development of new chemical entities with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

- 1. 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride | 1185293-22-4 | Benchchem [benchchem.com]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. Hangzhou MolCore BioPharmatech Co.,Ltd. Product Catalog_Page363_ChemicalBook [chemicalbook.com]

- 4. This compound, CasNo.1228947-14-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. 2-(trans-4-Aminocyclohexyl)propan-2-ol , 97% , 899806-45-2 - CookeChem [cookechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lookchem.com [lookchem.com]

An In-depth Technical Guide to trans-4-Morpholinocyclohexanol: Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Morpholinocyclohexanol has emerged as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of its discovery, synthesis, and applications, with a focus on its role in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Very Late Antigen-4 (VLA-4). Detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant signaling pathways are presented to serve as a resource for researchers in the field.

Introduction and Historical Context

The history of this compound is not marked by a singular, celebrated discovery but rather by its gradual emergence as a useful scaffold in organic synthesis and medicinal chemistry. Its utility is rooted in the stereochemically defined trans-cyclohexyl core, which provides a rigid framework for the spatial orientation of functional groups, and the morpholine moiety, which can enhance aqueous solubility and metabolic stability, and serve as a key interaction point with biological targets.

The development of synthetic routes to trans-4-aminocyclohexanol, its immediate precursor, has been a key enabler of its use. Early methods often started from the catalytic hydrogenation of p-aminophenol or paracetamol (p-acetamidophenol), yielding a mixture of cis and trans isomers that required separation. Advances in catalysis and purification techniques have since provided more efficient access to the desired trans isomer. The subsequent introduction of the morpholine ring, typically via reaction with a bis(2-haloethyl) ether, affords this compound.

Its application in drug discovery has been driven by the need for novel chemical matter to target complex intracellular signaling pathways. The incorporation of the this compound moiety into small molecules has been shown to be advantageous in achieving desired potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets.

Physicochemical Properties

The physicochemical properties of this compound and its precursor, trans-4-aminocyclohexanol, are crucial for their handling, formulation, and behavior in biological systems.

| Property | trans-4-Aminocyclohexanol | This compound Hydrochloride |

| Molecular Formula | C₆H₁₃NO | C₁₀H₂₀ClNO₂ |

| Molecular Weight | 115.17 g/mol [1] | 221.72 g/mol [2] |

| Appearance | White to light yellow crystalline powder[3] | Not explicitly stated, likely a solid |

| Melting Point | 108-113 °C[3] | Not available |

| Boiling Point | 127 °C at 14 mmHg[3] | Not available |

| Density | 1.037 g/cm³[3] | Not available |

| Solubility | Soluble in water[1] | Not explicitly stated, hydrochloride salt suggests water solubility |

| CAS Number | 27489-62-9[3] | 1588441-09-1[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from a readily available precursor like p-aminophenol or paracetamol.

Synthesis of trans-4-Aminocyclohexanol

The key first step is the stereoselective synthesis of trans-4-aminocyclohexanol. Several methods have been reported, with the catalytic hydrogenation of p-aminophenol or paracetamol being a common approach.

Experimental Protocol: Catalytic Hydrogenation of p-Aminophenol

This protocol is adapted from patented procedures and represents a general method.

-

Materials: p-Aminophenol, Raney Nickel or Platinum on carbon catalyst, a carbonate or sulfate additive (e.g., sodium carbonate), and a ketone solvent (e.g., acetone).

-

Procedure:

-

To a high-pressure reaction kettle, add p-aminophenol (e.g., 0.5 mol), sodium carbonate (e.g., 0.066 mol), Raney nickel (e.g., 0.017 mol), and acetone (e.g., 150 mL).

-

Seal the reactor and purge with nitrogen gas for protection.

-

Heat the mixture to 100 °C.

-

Introduce hydrogen gas and maintain the pressure at 1.0-1.2 MPa.

-

Maintain the reaction at this temperature and pressure for 7 hours.

-

After the reaction is complete, cool the mixture to 10 °C.

-

The product will crystallize out of the solution. Filter the mixture to collect the crude product.

-

Recrystallize the crude product from acetone to yield pure trans-4-aminocyclohexanol. The yield of this process can be in the range of 80-90%.

-

Synthesis of this compound from trans-4-Aminocyclohexanol

The final step involves the formation of the morpholine ring.

Experimental Protocol: N-Alkylation with Bis(2-chloroethyl) ether

This is a general procedure for the synthesis of morpholines from primary amines.

-

Materials: trans-4-Aminocyclohexanol, bis(2-chloroethyl) ether, a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate), and a suitable solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve trans-4-aminocyclohexanol in the chosen solvent.

-

Add the base to the solution.

-

Add bis(2-chloroethyl) ether (slight excess may be required).

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of inhibitors for various therapeutic targets, most notably IRAK4 and VLA-4.

IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response.[3] It acts as a central node in the signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[3] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[3]

Experimental Workflow: Synthesis of an IRAK4 Degrader (General)

The following workflow illustrates the general steps involved in synthesizing a PROTAC (Proteolysis Targeting Chimera) degrader for IRAK4, where a morpholino-containing fragment could be incorporated.

Experimental Protocol: Western Blot for IRAK4 Degradation

This protocol outlines the general steps to assess the efficacy of an IRAK4 degrader in cell culture.

-

Cell Culture and Treatment: Plate relevant cells (e.g., human peripheral blood mononuclear cells or a cancer cell line with active IRAK4 signaling) and treat with various concentrations of the IRAK4 degrader for a set time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

-

Cell Lysis: Harvest the cells, wash with ice-cold phosphate-buffered saline (PBS), and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the cell lysates using a suitable method, such as a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with a primary antibody specific for IRAK4.

-

Wash the membrane and then probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used on the same blot to ensure equal protein loading.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the intensity of the IRAK4 and loading control bands.

-

Normalize the IRAK4 signal to the loading control to determine the percentage of IRAK4 degradation for each treatment condition.

-

VLA-4 Antagonists

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a cell adhesion molecule that plays a critical role in the trafficking of leukocytes to sites of inflammation. It is a well-established therapeutic target for inflammatory diseases such as multiple sclerosis and inflammatory bowel disease.

The trans-4-substituted cyclohexane ring system is a key structural feature in a number of potent VLA-4 antagonists. While not this compound itself, the related trans-4-substituted cyclohexanecarboxylic acid derivatives have shown significant promise.

Quantitative Data for a VLA-4 Antagonist with a trans-4-Substituted Cyclohexane Core

| Compound ID | Target | IC₅₀ (nM) | Pharmacokinetic Parameter (Rats) | Reference |

| 11b (a trans-4-substituted cyclohexanecarboxylic acid derivative) | VLA-4 | 2.8 | CL = 3.3 mL/min/kg, F = 51% |

Signaling Pathways

Understanding the signaling pathways in which the targets of this compound-derived inhibitors are involved is crucial for rational drug design and development.

IRAK4 Signaling Pathway

IRAK4 is a key mediator of signaling from TLRs and IL-1Rs. Upon ligand binding to these receptors, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This ultimately results in the production of pro-inflammatory cytokines and chemokines.

VLA-4 Signaling Pathway

VLA-4 mediates the adhesion of leukocytes to the vascular endothelium, a critical step in their migration into tissues. This process is initiated by "inside-out" signaling, where intracellular signals, often triggered by chemokine receptors like CXCR4 or the B-cell receptor (BCR), lead to a conformational change in VLA-4, increasing its affinity for its ligands, such as VCAM-1 on endothelial cells. This increased affinity promotes cell adhesion and subsequent transmigration.

Conclusion

This compound has established itself as a valuable and versatile building block in modern drug discovery. Its stereochemically defined structure and favorable physicochemical properties have enabled the development of potent and selective inhibitors for challenging therapeutic targets like IRAK4 and VLA-4. As the demand for novel therapeutics for inflammatory diseases, autoimmune disorders, and cancer continues to grow, the utility of this compound and related scaffolds is likely to expand, making it a key component in the medicinal chemist's toolbox. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to aid researchers in the ongoing quest for new and improved medicines.

References

An In-depth Technical Guide on trans-4-Morpholinocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of trans-4-Morpholinocyclohexanol, focusing on its chemical identity. Due to the nature of this digital assistant, the creation of an in-depth technical guide or whitepaper with extensive experimental protocols, comprehensive quantitative data tables, and complex visualizations is beyond the scope of its current capabilities. The following information is based on publicly available chemical data.

Chemical Identification

IUPAC Name: trans-4-(morpholin-4-yl)cyclohexan-1-ol[1]

Synonyms:

-

4-morpholin-4-ylcyclohexan-1-ol[1]

Chemical Structure:

Caption: 2D representation of the chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C10H19NO2 | [1] |

| Molecular Weight | 185.266 g/mol | [1] |

| CAS Number | 1228947-14-5 | [1] |

Experimental Protocols & Signaling Pathways

Detailed experimental protocols for the synthesis, purification, or application of this compound are not provided here. Scientists requiring such information should refer to peer-reviewed scientific journals and patent literature.

Information regarding the specific signaling pathways in which this compound may be involved is not currently available in public databases. Further research would be required to elucidate its biological activity and mechanisms of action.

Disclaimer

This document is intended for informational purposes only and does not constitute a comprehensive technical guide or whitepaper. The generation of in-depth experimental methodologies, exhaustive data tables, and complex diagrams is beyond the capabilities of this service. Professionals in research and drug development are encouraged to consult primary scientific literature and validated chemical databases for detailed technical information.

References

trans-4-Morpholinocyclohexanol mechanism of action

An In-depth Technical Guide on the Roles and Mechanisms of the trans-4-Morpholinocyclohexanol Scaffold

Introduction

This compound is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug delivery. While not typically recognized as a therapeutic agent in its own right with a distinct mechanism of action, its structural motif is integral to the function of more complex molecules and delivery systems. This guide provides a comprehensive overview of the known applications and mechanistic principles associated with the this compound scaffold, tailored for researchers, scientists, and drug development professionals.

Core Applications and Associated Mechanisms

The utility of the this compound moiety can be categorized into two primary areas: as a key component of pH-sensitive drug delivery systems and as a structural scaffold in the design of bioactive molecules.

pH-Sensitive Liposomes ("Fliposomes")

A significant application of the morpholinocyclohexanol structure, specifically the trans-2- and trans-4-isomers, is in the construction of "fliposomes" – liposomes designed for rapid, pH-triggered cargo release. This technology is particularly relevant for targeted drug delivery to acidic microenvironments, such as tumors or endosomes.

Mechanism of Action:

The underlying principle of fliposomes is a pH-induced conformational change in the morpholinocyclohexanol headgroup of an amphiphilic lipid.[1][2]

-

At physiological pH (7.4): The morpholine ring is unprotonated and the amphiphile maintains a conformation that is compatible with a stable lipid bilayer.

-

In an acidic environment (pH < 5.5): The nitrogen atom of the morpholine ring becomes protonated. This charge induction triggers a conformational "flip" of the cyclohexyl ring.

-

Membrane Disruption: This conformational change alters the molecular shape and size of the amphiphile, disrupting the packing of the lipid bilayer and leading to the rapid release of the encapsulated cargo.[1][2] This process is remarkably fast, occurring within seconds.[1][2]

Experimental Protocol: Evaluation of pH-Triggered Release

A common method to assess the pH-sensitivity of these liposomes involves fluorescence dequenching.

-

Preparation of Liposomes: Liposomes are formulated to contain the morpholinocyclohexanol-based amphiphile, a phospholipid like POPC, and a PEG-lipid conjugate.[2] The aqueous fluorescent marker ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and its quencher DPX (p-xylene-bis-pyridinium bromide) are encapsulated at self-quenching concentrations.

-

Assay: The loaded liposomes are diluted in buffers of varying pH.

-

Measurement: Fluorescence intensity is monitored over time. A rapid increase in fluorescence indicates the release of ANTS and DPX, their dilution in the external medium, and subsequent dequenching of ANTS.

-

Data Analysis: The rate and extent of release are quantified and plotted against pH to determine the pH at which 50% of the contents are released (pH50).

Visualization of the "Fliposome" Mechanism

Caption: pH-triggered drug release from a "fliposome".

Scaffold in Bioactive Molecules

The morpholinocyclohexanol structure is also utilized as a building block in the synthesis of larger, pharmacologically active compounds. In these contexts, it can contribute to the overall physicochemical properties of the molecule, such as solubility, and can serve as a rigid scaffold to orient other functional groups.

Example: VLA-4 Antagonists

Derivatives of trans-4-substituted cyclohexanecarboxylic acid, which are structurally related to this compound, have been investigated as antagonists of Very Late Antigen-4 (VLA-4).[3] VLA-4 is an integrin protein involved in cell adhesion and migration, and its antagonists have potential therapeutic applications in inflammatory diseases.

Mechanism of Action (of the final compound):

The final complex molecule, not this compound itself, acts as a VLA-4 antagonist.[3] The cyclohexyl ring provides a rigid scaffold that helps to position the pharmacophoric groups correctly for binding to the VLA-4 receptor, thereby blocking its interaction with its natural ligand, VCAM-1. This inhibition prevents the adhesion and transmigration of leukocytes to sites of inflammation.

Experimental Protocol: VLA-4 Antagonist Activity Assay

-

Cell Line: A cell line expressing VLA-4, such as Ramos cells, is used.

-

Ligand: A fluorescently labeled ligand for VLA-4, such as a labeled VCAM-1 fragment or a small molecule fluorescent probe, is employed.

-

Assay: The cells are incubated with the fluorescent ligand in the presence of varying concentrations of the test compound.

-

Measurement: The amount of bound fluorescent ligand is measured using flow cytometry or a fluorescence plate reader.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the ligand binding (IC50) is calculated. A potent VLA-4 antagonist, for example, exhibited an IC50 of 5.4 nM.[3]

Visualization of the Role as a Scaffold

Caption: Role of the cyclohexanol scaffold in a VLA-4 antagonist.

Quantitative Data Summary

| Compound/System | Application | Key Parameter | Value | Reference |

| Fliposomes with trans-2-morpholinocyclohexanol | pH-sensitive drug release | pH for rapid release | < 5.5 | [1][2] |

| VLA-4 Antagonist (containing a trans-4-substituted cyclohexyl moiety) | VLA-4 Antagonism | IC50 | 5.4 nM | [3] |

Conclusion

This compound is a versatile chemical entity whose "mechanism of action" is context-dependent. It is not a standalone therapeutic agent but rather a valuable component in the design of sophisticated drug delivery systems and as a structural scaffold for potent, targeted bioactive molecules. For drug development professionals, understanding the physicochemical properties of this moiety can unlock new possibilities in formulation science and medicinal chemistry. Future research may further expand the utility of this and related scaffolds in the development of novel therapeutics.

References

- 1. Fliposomes: pH-controlled release from liposomes containing new trans-2-morpholinocyclohexanol-based amphiphiles that perform a conformational flip and trigger an instant cargo release upon acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fliposomes: pH-Sensitive Liposomes Containing a trans-2-morpholinocyclohexanol-Based Lipid That Performs a Conformational Flip and Triggers an Instant Cargo Release in Acidic Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

trans-4-Morpholinocyclohexanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

This technical guide provides a detailed overview of trans-4-Morpholinocyclohexanol, a key reagent in the development of targeted therapeutics. The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol |

Application in Drug Discovery: A Precursor to IRAK4 Inhibitors

This compound serves as a crucial building block in the synthesis of quinazoline and quinoline derivatives.[1] These derivatives have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a pivotal role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune system.

Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of IRAK4 inhibitors is a significant area of research in modern drug discovery. The morpholinocyclohexanol moiety provided by this compound is a key structural feature of these inhibitors, contributing to their binding affinity and pharmacological profile.

Experimental Protocols: Synthesis of IRAK4 Inhibitors

The following is a representative experimental protocol for the synthesis of a pyrrolopyrimidine IRAK4 inhibitor utilizing this compound. This procedure is adapted from the supplementary information of the Journal of Medicinal Chemistry article, DOI: 10.1021/acs.jmedchem.7b01290.

Synthesis of (1r,4r)-4-(morpholin-4-yl)cyclohexan-1-ol:

A mixture of (1s,4s)-4-aminocyclohexan-1-ol hydrochloride, 1,1'-oxybis(2-bromoethane), and potassium carbonate in acetonitrile is heated at 60°C for 16 hours. Following the reaction, the mixture is worked up to yield (1r,4r)-4-(morpholin-4-yl)cyclohexan-1-ol.

General Procedure for Coupling with a Chloroheterocycle:

To a solution of the chloroheterocycle in a suitable solvent, this compound and a base (e.g., triethylamine or N,N-diisopropylethylamine) are added. The reaction mixture is then heated, often under microwave irradiation, to facilitate the nucleophilic aromatic substitution (SNAr) reaction. The product, an IRAK4 inhibitor precursor, is then purified using standard chromatographic techniques.

Final Deprotection and Purification:

In the final step, any protecting groups on the synthesized intermediate are removed under appropriate conditions to yield the active IRAK4 inhibitor. The final compound is then purified to a high degree, typically by preparative high-performance liquid chromatography (HPLC), and its structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Signaling Pathway and Mechanism of Action

The therapeutic rationale for synthesizing IRAK4 inhibitors stems from the central role of this kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK family kinases.

IRAK4 is the first kinase recruited to this complex and is responsible for the phosphorylation and activation of IRAK1 and IRAK2. Activated IRAKs then interact with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream signaling cascades, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways ultimately result in the production of pro-inflammatory cytokines and chemokines. By inhibiting IRAK4, the entire downstream signaling cascade is blocked, thereby reducing the inflammatory response.

Caption: MyD88-dependent IRAK4 signaling pathway and the point of inhibition.

References

An In-depth Technical Guide to the Physicochemical Properties of trans-4-Morpholinocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Morpholinocyclohexanol is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a cyclohexane ring substituted with a morpholine and a hydroxyl group in a trans configuration, imparts specific physicochemical characteristics that are crucial for its behavior in biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and use in preclinical and clinical studies. This technical guide provides a summary of the known physicochemical properties of this compound and outlines standard experimental protocols for their determination.

Chemical Structure and General Data

The chemical structure of this compound consists of a central cyclohexane scaffold with a morpholino group and a hydroxyl group attached to carbons 1 and 4, respectively, in a trans conformation.

Table 1: General and Physicochemical Data for this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₉NO₂ | N/A |

| Molecular Weight | 185.26 g/mol | N/A |

| Polar Surface Area (PSA) | 32.70 Ų | N/A |

| LogP (octanol-water partition coefficient) | 0.56 | N/A |

| Storage Temperature | 2-8°C | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Experimental Protocols for Physicochemical Property Determination

Due to the limited availability of experimental data for this compound, this section details standardized methodologies for determining key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point.[1][2][3]

Boiling Point Determination

The boiling point provides information about the volatility of a liquid compound.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few microliters) of liquid this compound is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.[4][5][6][7]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[4][5][6]

Solubility Determination

Solubility in various solvents is a key parameter for drug formulation and for understanding a compound's behavior in different biological environments.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and buffers at various pH values.

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is then agitated (e.g., using a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/mL or mol/L.[8][9][10]

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of physicochemical property assessment and its relevance in the drug development pipeline.

Caption: Experimental workflow for the physicochemical characterization of a compound.

Caption: Impact of physicochemical properties on drug development.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, the morpholine moiety is a common scaffold in medicinal chemistry, known to be present in compounds with a wide range of biological activities. For instance, derivatives of morpholine have been investigated for their roles as anticancer, anti-inflammatory, and antimicrobial agents.

A study on a related compound, trans-2-morpholinocyclohexanol, demonstrated its use in creating pH-sensitive liposomes, suggesting a potential role for such structures in drug delivery systems that target acidic microenvironments, such as those found in tumors or inflamed tissues.[11] The morpholine nitrogen is basic and can be protonated at low pH, leading to conformational changes that could be exploited for targeted drug release.

Given the structural similarity, it is plausible that this compound could interact with various biological targets. Further research, including high-throughput screening and target identification studies, is necessary to determine its specific biological activities and the signaling pathways it may modulate.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided standardized protocols for the experimental determination of its key properties. A comprehensive understanding of these characteristics is fundamental for advancing the research and development of this compound for potential therapeutic applications. The provided workflows illustrate the critical role of physicochemical profiling in the broader context of drug discovery and development. Future studies should focus on obtaining precise experimental data for the currently unknown properties and exploring the biological activity and potential signaling pathways of this compound.

References

- 1. athabascau.ca [athabascau.ca]

- 2. scribd.com [scribd.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Fliposomes: pH-controlled release from liposomes containing new trans-2-morpholinocyclohexanol-based amphiphiles that perform a conformational flip and trigger an instant cargo release upon acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of trans-4-Morpholinocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of trans-4-Morpholinocyclohexanol, a key intermediate in the synthesis of various pharmacologically active molecules. Due to a lack of publicly available quantitative solubility data, this document provides qualitative solubility information inferred from synthetic procedures found in patent literature. Furthermore, it offers detailed, standardized experimental protocols for determining both kinetic and thermodynamic solubility, enabling researchers to generate precise solubility data. A logical workflow for solubility assessment is also presented to guide experimental design.

Introduction

This compound is a bifunctional molecule incorporating a cyclohexanol ring and a morpholine moiety. Its structural features make it a valuable building block in medicinal chemistry and drug development. Understanding the solubility of this compound in various solvents is critical for its use in synthesis, formulation, and biological screening. Poor solubility can impede reaction kinetics, limit achievable concentrations in assays, and ultimately affect the bioavailability of downstream drug candidates. This guide aims to provide a comprehensive overview of the known solubility characteristics of this compound and to equip researchers with the methodologies to conduct further quantitative studies.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents as Inferred from Synthetic Protocols

| Solvent System | Context of Use | Implied Solubility | Reference |

| Anhydrous Acetonitrile | Used as a reaction solvent for the synthesis of this compound. | Soluble | [1][2][3][4] |

| 7%-10% Methanol in Dichloromethane | Used as the eluent for flash column chromatography purification of the compound. | Soluble | [2][3][4] |

Disclaimer: The information in Table 1 is derived from synthetic procedures and indicates that this compound is sufficiently soluble for the described chemical transformations. It does not represent quantitative solubility limits (e.g., in mg/mL or Molarity).

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed, standardized protocols for determining the thermodynamic and kinetic solubility of a compound such as this compound. These methods are widely accepted in the pharmaceutical industry for characterizing drug candidates.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. This "gold standard" method provides the true solubility value.[5][6]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Materials:

-

This compound (solid, crystalline)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, organic solvents)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

Filtration device (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) and add it to a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Cap the vials tightly and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[5][7][8] The long incubation time allows the compound to dissolve and reach a state where the rate of dissolution equals the rate of precipitation.[5]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. To ensure complete removal of solid particles, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection: Carefully collect the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a 0.45 µm filter to remove any remaining micro-particulates.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standards.

-

Determine the concentration of this compound in the filtered sample by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Assay (High-Throughput Method)

Kinetic solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[7][9][10][11] This method is faster than the thermodynamic assay and is often used for early-stage drug discovery screening.[7][11]

Objective: To determine the apparent solubility of this compound under non-equilibrium conditions, which can be indicative of its behavior in biological assays.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates (UV-transparent if using UV detection)

-

Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

-

Liquid handling robotics (optional, for high-throughput)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[10]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

Addition to Buffer: Transfer a small, precise volume (e.g., 1-2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing the aqueous buffer (e.g., 98-99 µL). The final DMSO concentration should be kept low (1-2%) to minimize its effect on solubility.[10]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[10]

-

Detection of Precipitation: Measure the turbidity (light scattering) of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[10]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control. This indicates the point of precipitation.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains to be formally published, its use as a reactant in acetonitrile and its purification using methanol/dichloromethane mixtures confirm its solubility in these organic solvent systems. For drug development professionals requiring precise data, the standardized thermodynamic and kinetic solubility protocols provided herein offer robust methods for characterizing this important synthetic intermediate. The successful application of these protocols will facilitate more efficient process development, formulation design, and interpretation of biological assay results.

References

- 1. researchgate.net [researchgate.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. evotec.com [evotec.com]

- 7. enamine.net [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

- 11. creative-biolabs.com [creative-biolabs.com]

Synthesis of trans-4-Morpholinocyclohexanol: A Technical Guide to Starting Materials and Core Methodologies

Introduction: trans-4-Morpholinocyclohexanol is a valuable substituted cyclohexanol derivative utilized as a key intermediate in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmacologically active molecules, including quinazoline and quinoline derivatives that function as inhibitors for interleukin-1 receptor-associated kinases (IRAK). This guide provides an in-depth overview of the primary synthetic routes starting from commercially available materials, focusing on detailed experimental protocols, quantitative data, and reaction pathways for researchers and professionals in drug development.

Primary Synthetic Strategies

The synthesis of this compound is predominantly achieved through two efficient and reliable methods:

-

N-Alkylation of trans-4-Aminocyclohexanol: A direct approach involving the formation of the morpholine ring by reacting trans-4-aminocyclohexanol with a suitable dielectrophile.

-

Reductive Amination of 4-Hydroxycyclohexanone: A one-pot procedure that forms the C-N bond between morpholine and a cyclohexanone precursor, followed by immediate reduction.

Route 1: N-Alkylation of trans-4-Aminocyclohexanol

This method constructs the morpholine ring onto the pre-existing trans-4-aminocyclohexanol scaffold. The most common approach utilizes a dihaloether, such as 1,1'-oxybis(2-bromo-ethane), which undergoes a double nucleophilic substitution with the primary amine of the starting material.

Reaction Pathway: N-Alkylation

Caption: N-Alkylation of trans-4-aminocyclohexanol to yield the target compound.

Experimental Protocol

This protocol is adapted from documented literature procedures.[1]

-

Reaction Setup: To a round-bottom flask, add trans-4-aminocyclohexanol (1.0 eq), potassium carbonate (K₂CO₃, 2.2 eq), and anhydrous acetonitrile.

-

Reagent Addition: Add 1,1'-oxybis(2-bromo-ethane) (1.1 eq) to the suspension.

-

Reaction Conditions: Heat the mixture to 60°C and stir for 16 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: After cooling to room temperature, filter the solid salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel.

Quantitative Data Summary: N-Alkylation Route

| Reagent/Parameter | Molar Ratio/Value | Role | Reference |

| trans-4-Aminocyclohexanol | 1.0 eq | Starting Material | [1] |

| 1,1'-Oxybis(2-bromo-ethane) | 1.1 eq | Alkylating Agent | [1] |

| Potassium Carbonate (K₂CO₃) | 2.2 eq | Base | [1] |

| Solvent | Acetonitrile | Reaction Medium | [1] |

| Temperature | 60°C | Reaction Condition | [1] |

| Time | 16 hours | Reaction Duration | [1] |

| Typical Yield | ~88% | Product Yield | [1] |

Note: Triethylamine can be used as an alternative base.[1]

Route 2: Reductive Amination of 4-Hydroxycyclohexanone

Reductive amination is a highly efficient one-pot reaction that is a cornerstone of amine synthesis.[2] It involves the initial formation of an iminium ion intermediate from the reaction of 4-hydroxycyclohexanone and morpholine, which is then reduced in-situ by a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2]

Reaction Pathway: Reductive Amination

Caption: Two-step, one-pot sequence for reductive amination.

Experimental Protocol

This protocol is based on a general procedure for the reductive amination of 4-hydroxycyclohexanone.[2]

-

Reaction Setup: Add 4-hydroxycyclohexanone (1.0 eq) to a dry round-bottom flask under an inert atmosphere.

-

Solvent and Amine Addition: Dissolve the ketone in anhydrous dichloromethane (DCM). To this solution, add morpholine (1.1 eq).

-

Iminium Formation: Add glacial acetic acid (1.2 eq) as a catalyst. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions to the stirring solution. The addition may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring its completion by TLC.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

General Experimental Workflow

References

Methodological & Application

Application Notes and Protocols: trans-4-Morpholinocyclohexanol in the Development of IRAK4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Morpholinocyclohexanol has emerged as a valuable building block in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. Its rigid cyclohexyl scaffold, combined with the polar morpholine moiety, allows for the strategic positioning of pharmacophoric groups to achieve high-affinity binding to target proteins. A significant application of this chemical entity is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. This document provides detailed application notes, quantitative data, and experimental protocols related to the use of this compound in the synthesis and evaluation of quinazoline-based IRAK4 inhibitors.

Application: Scaffold for Potent and Orally Bioavailable IRAK4 Inhibitors

This compound serves as a key structural component in a series of potent, selective, and orally bioavailable quinazoline-based inhibitors of IRAK4. The morpholinocyclohexyl moiety is typically introduced at a position on the quinazoline core that allows it to occupy a specific region of the IRAK4 ATP-binding site, contributing to the overall binding affinity and favorable pharmacokinetic properties of the final compound.

Rationale for Use:

-

Structural Rigidity: The cyclohexyl ring provides a rigid scaffold, which helps in pre-organizing the substituents in a conformationally favorable manner for binding to the target.

-

Improved Physicochemical Properties: The morpholine group can enhance aqueous solubility and provide a handle for hydrogen bonding interactions within the kinase active site.

-

Vectorial Projection: The trans stereochemistry of the substituents on the cyclohexane ring allows for a well-defined spatial arrangement of the morpholine and the point of attachment to the core scaffold, enabling precise targeting of specific pockets within the enzyme.

Quantitative Data: Biological Activity of IRAK4 Inhibitors Incorporating the this compound Scaffold

The following table summarizes the in vitro biological activity of representative quinazoline-based IRAK4 inhibitors synthesized using this compound as a building block. The data is extracted from the Journal of Medicinal Chemistry, 2018, 61 (1), 58-75 (DOI: 10.1021/acs.jmedchem.7b01290).

| Compound ID | IRAK4 Enzymatic IC50 (nM) | LPS-induced TNF-α in HWB IC50 (nM) |

| 1 | 1.8 | 35 |

| 2 | 2.5 | 42 |

| 3 | 0.9 | 28 |

HWB: Human Whole Blood

Signaling Pathway

The diagram below illustrates the IRAK4 signaling pathway, a key cascade in the innate immune response that is targeted by the inhibitors synthesized using this compound.

Experimental Protocols

Synthesis of a Representative Quinazoline-based IRAK4 Inhibitor

This protocol describes a general synthetic route for the preparation of a quinazoline inhibitor incorporating the this compound moiety.

Workflow Diagram:

Step 1: Synthesis of this compound

-

To a solution of trans-4-aminocyclohexanol (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

-

Add bis(2-bromoethyl) ether (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter the solid.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Step 2: Synthesis of the Final Quinazoline Inhibitor

-

To a solution of the substituted 2-chloroquinazoline (1.0 eq) and this compound (1.2 eq) in N-methyl-2-pyrrolidone (NMP), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to yield the final quinazoline IRAK4 inhibitor.

IRAK4 Enzymatic Inhibition Assay

This protocol outlines a method to determine the IC50 value of a test compound against IRAK4 kinase activity.

-

Reagents and Materials:

-

Recombinant human IRAK4 enzyme

-

ATP

-

Peptide substrate (e.g., a generic kinase substrate)

-

Test compound (this compound derivative)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add the IRAK4 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

-

Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

LPS-Induced TNF-α Production in Human Whole Blood Assay

This cellular assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant matrix.

-

Reagents and Materials:

-

Freshly collected human whole blood from healthy donors (anticoagulant: heparin)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound

-

RPMI 1640 medium

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in RPMI 1640 medium.

-

In a 96-well plate, add the test compound dilutions.

-

Add fresh human whole blood to each well.

-

Pre-incubate the plate for 1 hour at 37 °C in a 5% CO₂ incubator.

-

Stimulate the blood by adding LPS to a final concentration of 100 ng/mL.

-

Incubate the plate for 6 hours at 37 °C in a 5% CO₂ incubator.

-

Centrifuge the plate to pellet the blood cells and collect the plasma supernatant.

-

Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

-

Conclusion

This compound is a key building block that has enabled the development of a new class of potent and orally bioavailable quinazoline-based IRAK4 inhibitors. The data and protocols presented herein provide a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery who are interested in targeting the IRAK4 signaling pathway for the treatment of inflammatory diseases. The favorable structural and physicochemical properties of the morpholinocyclohexyl moiety make it an attractive scaffold for the design of future kinase inhibitors.

chiral synthesis of trans-4-Morpholinocyclohexanol

An Application Note and Protocol for the Chiral Synthesis of trans-4-Morpholinocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug development. Its stereoisomers can exhibit distinct pharmacological profiles, making their stereoselective synthesis crucial for the development of enantiomerically pure active pharmaceutical ingredients (APIs). This document outlines two primary strategies for obtaining enantiopure this compound: asymmetric synthesis via catalytic reduction and chiral resolution of a racemic mixture. The protocols provided are based on well-established and analogous chemical transformations, offering robust pathways for laboratory-scale synthesis.

Strategic Overview

Two distinct and effective strategies are presented for the synthesis of enantiopure this compound. The first is a direct asymmetric approach, while the second involves a classical resolution technique.

Caption: Overall workflow for the two primary strategies.

Strategy 1: Asymmetric Synthesis

This approach involves the synthesis of a prochiral ketone precursor, followed by a stereoselective reduction to establish the desired chirality. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for this transformation, offering excellent enantioselectivity.[1][2][3]

Caption: Reaction scheme for the asymmetric synthesis route.

Experimental Protocols

Step 1: Synthesis of 4-Morpholinocyclohexanone

This procedure is adapted from standard reductive amination protocols.

-

Reaction Setup: To a solution of 1,4-cyclohexanedione (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at room temperature, add morpholine (1.1 eq).

-

Addition of Reducing Agent: Stir the mixture for 1 hour, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-morpholinocyclohexanone.

Step 2: Asymmetric Reduction of 4-Morpholinocyclohexanone

This protocol is based on the Corey-Bakshi-Shibata (CBS) reduction.[4]

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve (S)-2-Methyl-CBS-oxazaborolidine ((S)-CBS catalyst, 0.1 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M).

-

Borane Addition: Cool the solution to 0 °C and add borane-THF complex (BH₃·THF, 1.0 M solution in THF, 1.0 eq) dropwise. Stir for 15 minutes.

-

Substrate Addition: Cool the reaction mixture to -78 °C and add a solution of 4-morpholinocyclohexanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC. Upon completion (typically 2-4 hours), allow the reaction to warm to room temperature.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol (MeOH). Remove the solvents under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford the enantiomerically enriched this compound. The trans isomer is generally the major diastereomer in reductions of 4-substituted cyclohexanones.

Expected Data

| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Analytical Notes |

| 1 | 4-Morpholinocyclohexanone | 75-85% | N/A | Characterize by ¹H NMR, ¹³C NMR, and MS. |

| 2 | (1S,4R)-4-Morpholinocyclohexanol | 80-95% | >95% | Determine ee by chiral HPLC. The use of (R)-CBS catalyst will yield the (1R,4S) enantiomer. |